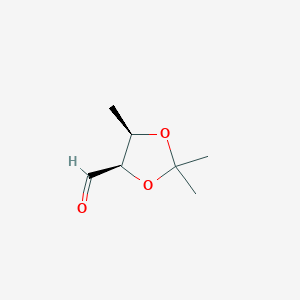
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as isopropylidene glyoxal or IPG. This compound is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the formation of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its high purity and stability. This makes it a useful reagent for various chemical reactions. However, its limited solubility in water can be a limitation in certain experiments.
Orientations Futures
1. Further investigation into the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
2. Development of new synthetic methods for the preparation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
3. Exploration of new applications for (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde in organic synthesis and pharmaceuticals.
4. Investigation into the potential use of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a chiral building block in the synthesis of new compounds.
5. Study of the toxicological properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde to assess its safety for use in various applications.
In conclusion, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis and pharmaceuticals. Further research into its mechanism of action and potential applications is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of glyoxal with acetone in the presence of an acid catalyst. The reaction yields the desired compound in high purity and yield.
Applications De Recherche Scientifique
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of chiral compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
112709-74-7 |
|---|---|
Nom du produit |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clé InChI |
BWFCUWGVXQIDQS-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
SMILES canonique |
CC1C(OC(O1)(C)C)C=O |
Synonymes |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




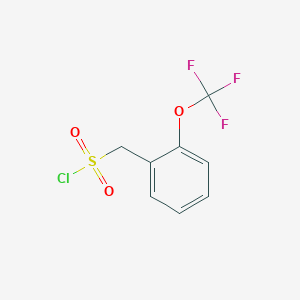


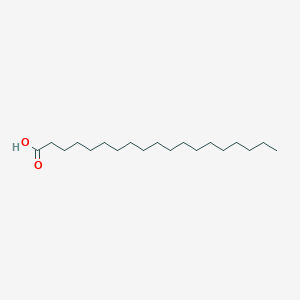

![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)

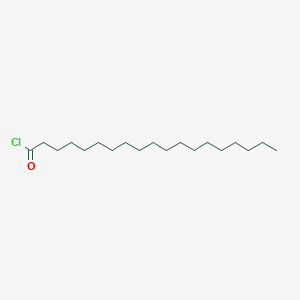
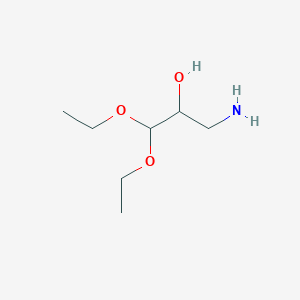


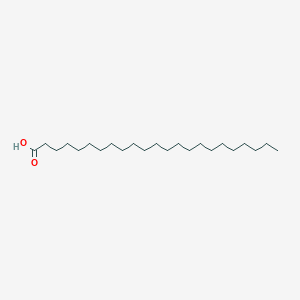
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)